molecular formula C2H2NO3- B1226882 Oxamate

Oxamate

Cat. No. B1226882
M. Wt: 88.04 g/mol
InChI Key: SOWBFZRMHSNYGE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oxamate is a monocarboxylic acid anion arising from deprotonation of the carboxy group of oxamic acid. It is a conjugate base of an oxamic acid.

Scientific Research Applications

Neurological Research

Oxamate has been investigated in neurological studies, particularly focusing on its safety and efficacy in treating conditions such as refractory partial epilepsy. A study demonstrated the effectiveness of Oxamate in reducing seizure frequency and providing a more tolerable treatment option compared to other medications, highlighting its potential in neurological therapy and research (Barcs et al., 2000).

Pain Management

In the context of pain management, Oxamate's role has been explored in the treatment of trigeminal neuralgia and neuralgiform headaches. Research indicates its comparability to carbamazepine in terms of efficacy, with a better side effect profile, suggesting its potential application in treating neuralgiform pain conditions (Beši et al., 2015).

Autism Spectrum Disorders

Oxamate has been examined in the context of autism spectrum disorders, specifically its potential use in improving social interaction skills and behavioral adjustment. Although results have been mixed, studies like the one conducted by Dadds et al. (2014) provide valuable insights into the nuanced effects of Oxamate in such conditions (Dadds et al., 2014).

Cancer Treatment

In cancer research, Oxamate is being studied for its potential in enhancing the efficacy of chemotherapy agents and reducing their adverse effects. For instance, research on S-1, a novel oral anticancer drug that includes Oxamate, has shown promising results in treating advanced gastric cancer, indicating Oxamate's potential role in improving cancer treatment outcomes (Sakata et al., 1998).

Peripheral Neuropathy

Oxamate has been associated with studies on peripheral neuropathy, especially in the context of chemotherapy-induced neurotoxic side effects. Research suggests that Oxamate might play a role in alleviating these side effects, thereby improving the quality of life for patients undergoing chemotherapy (Drott et al., 2018).

properties

Product Name

Oxamate

Molecular Formula

C2H2NO3-

Molecular Weight

88.04 g/mol

IUPAC Name

oxamate

InChI

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)/p-1

InChI Key

SOWBFZRMHSNYGE-UHFFFAOYSA-M

SMILES

C(=O)(C(=O)[O-])N

Canonical SMILES

C(=O)(C(=O)[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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